molecular formula C18H24N2O3 B2417847 tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate CAS No. 869623-60-9

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate

Cat. No.: B2417847
CAS No.: 869623-60-9
M. Wt: 316.401
InChI Key: PIQGVDJPYOAFHM-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Architecture

Core Molecular Framework

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a fused bicyclic isoindolinone moiety linked to a piperidine ring via a carbonyl group. The molecular architecture comprises three distinct components:

  • tert-Butyl carbamate group : A Boc (tert-butoxycarbonyl) protecting group attached to the piperidine nitrogen, ensuring stability and modulating reactivity.
  • Piperidine ring : A six-membered saturated amine ring with a carbonyl oxygen at position 1 (from the ester linkage) and a substituent at position 4.
  • Isoindolinone moiety : A bicyclic structure containing a benzene ring fused to a lactam (cyclic amide), with a ketone group at position 1 and a substituent at position 2.

The connectivity between these units is defined by the following bonds:

  • Piperidine C4 is covalently bonded to isoindolinone N2 via a single bond, creating a rigid heterocyclic framework.
  • Isoindolinone C1 bears a carbonyl group, while piperidine C1 is part of the ester linkage to the tert-butyl group.
Structural Component Functional Groups Connectivity
tert-Butyl group Carbamate (Boc) N-linked via piperidine
Piperidine ring Secondary amine, ketone C4-N2 bond
Isoindolinone Lactam, ketone N2-C4 bond, fused benzene

This hybrid structure enables diverse reactivity, particularly in nucleophilic substitutions and hydrogen-bonding interactions.

Functional Group Interactions

The compound exhibits complex intermolecular and intramolecular interactions due to its functional groups:

Ester Linkage and Carbamate Stability

The tert-butyl carbamate group (Boc) enhances molecular stability by sterically hindering nucleophilic attack on the piperidine nitrogen. Its electron-donating tert-butyl moiety also reduces the electrophilicity of the adjacent carbonyl group, potentially modulating reactivity in synthetic applications.

Carbonyl Groups and Hydrogen Bonding
  • Piperidine C1 carbonyl : Participates in hydrogen bonding as a lone-pair donor, influencing solubility and crystal packing.
  • Isoindolinone C1 ketone : Acts as an electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the lactam nitrogen.
Conjugation and Electronic Effects

The isoindolinone moiety’s conjugated π-system (benzene ring + lactam) stabilizes resonance structures, altering redox potential and reactivity toward electrophilic aromatic substitution. The piperidine ring’s saturated structure contrasts with the aromatic isoindolinone, creating a balance between flexibility and rigidity.

Stereochemical Considerations

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation in solution, with substituents at C1 (ester) and C4 (isoindolinone) occupying axial or equatorial positions. Computational studies suggest:

  • C1 carbonyl : Equatorial orientation to minimize steric clashes with the tert-butyl group.
  • C4 isoindolinone : Axial orientation due to the rigidity of the bicyclic structure, which restricts rotational freedom.
Isoindolinone Rigidity

The fused isoindolinone system imposes conformational restraint , locking the molecule into a planar arrangement. This rigidity may influence binding interactions in biological or catalytic contexts, though specific stereoelectronic data for this compound remain unreported.

Crystallographic and Computational Studies

X-Ray Crystallography Insights

While direct crystallographic data for this compound are unavailable, analogous structures (e.g., lenalidomide) reveal:

  • Hydrogen-bonding networks : Dimerization via carbonyl oxygen and amine interactions, forming supramolecular arrays.
  • Packing motifs : Alternating layers of hydrophobic tert-butyl groups and polar carbonyl/amine regions, driven by solvent effects.
Computational Modeling

Density Functional Theory (DFT) studies on related compounds predict:

Property Value (Estimated) Method
HOMO-LUMO gap ~4.5 eV B3LYP/6-31G*
Dipole moment ~2.8 Debye HF/STO-3G
Conformational energy <5 kcal/mol MM3 force field

These calculations highlight the compound’s potential stability and electronic properties, though experimental validation is required.

Properties

IUPAC Name

tert-butyl 4-(3-oxo-1H-isoindol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)16(20)21/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQGVDJPYOAFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate as a Key Intermediate

The most widely reported method involves activating the 4-position of piperidine as a mesylate (methylsulfonyloxy) group, enabling nucleophilic displacement by isoindolinone derivatives. As detailed in WO2019038717A1, this approach capitalizes on the superior leaving group ability of mesylate to facilitate SN2 reactions.

Synthetic Steps :

  • Preparation of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate :
    Piperidine-4-ol is protected with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by mesylation with methanesulfonyl chloride (MsCl) in the presence of triethylamine.
  • Displacement with 1-Oxoisoindoline :
    The mesylate intermediate reacts with 1-oxoisoindoline (or its deprotonated form) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) at elevated temperatures (80–105°C). Catalytic bases such as potassium carbonate or cesium fluoride enhance nucleophilicity.

Optimization Insights :

  • Solvent Choice : NMP outperforms ethanol/water mixtures in minimizing side reactions, achieving yields up to 95%.
  • Stoichiometry : Excess isoindolinone (1.5–2.0 equiv) and prolonged reaction times (12–24 h) ensure complete conversion.
  • Temperature : Reactions at 85–105°C prevent premature precipitation of intermediates.

Representative Data :

Starting Material Conditions Yield Source
tert-Butyl 4-mesylpiperidine-1-carboxylate NMP, K₂CO₃, 100°C, 24 h 95%
tert-Butyl 4-mesylpiperidine-1-carboxylate DMA, CsF, 85°C, 12 h 60%

Alternative Leaving Groups: Tosylates and Bromides

While less common, tosyl (p-toluenesulfonyl) and bromo derivatives of piperidine have been explored. Tosylates require harsher conditions (e.g., DMF at 120°C) but offer improved crystallinity, facilitating purification. Bromides, though reactive, suffer from lower stability under basic conditions.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

WO2019038717A1 discloses palladium-catalyzed coupling between tert-butyl 4-aminopiperidine-1-carboxylate and halogenated isoindolinones. This method avoids pre-activation of the piperidine but necessitates specialized catalysts.

Protocol :

  • Catalyst System : Pd₂(dba)₃/Xantphos with cesium carbonate as base.
  • Solvent : Toluene or dioxane at 100–110°C for 18–24 h.
  • Scope : Compatible with bromo- and iodo-substituted isoindolinones, yielding 70–85% product.

Limitations :

  • Sensitivity to oxygen and moisture necessitates inert atmospheres.
  • High catalyst loadings (5–10 mol%) increase costs.

Tandem Cyclization-Alkylation Approaches

Phthalic Anhydride Cyclization

A convergent route involves reacting tert-butyl 4-aminopiperidine-1-carboxylate with phthalic anhydride to form an intermediate amic acid, which undergoes cyclodehydration to yield the isoindolinone ring.

Steps :

  • Amidation : Phthalic anhydride (1.2 equiv) reacts with the piperidine amine in THF at 0–25°C.
  • Cyclization : Treatment with acetic acid and sodium acetate at reflux (120°C) induces lactam formation.

Advantages :

  • No requirement for pre-formed isoindolinone.
  • High atom economy (78–82% yield).

Challenges :

  • Over-cyclization to imide byproducts necessitates precise stoichiometry.

Comparative Analysis of Methodologies

Efficiency : Mesylate displacement offers the highest yields (up to 95%) and scalability, whereas palladium catalysis provides modularity for diverse analogs.
Purity : Tandem cyclization minimizes purification steps but requires stringent temperature control.
Cost : Nucleophilic substitution is more cost-effective than palladium-based methods due to lower catalyst expenses.

Mechanistic Considerations

SN2 vs. SN1 Pathways in Mesylate Displacement

Kinetic studies suggest a dominant SN2 mechanism, as evidenced by:

  • Inversion of configuration at C4 of piperidine.
  • Linear free-energy relationships consistent with bimolecular kinetics.

Acid-Catalyzed Cyclization

Protonation of the amide oxygen in the cyclization step facilitates nucleophilic attack by the adjacent amine, forming the isoindolinone lactam.

Scale-Up and Industrial Feasibility

Key Factors :

  • Solvent Recovery : NMP and DMA are recycled via distillation, reducing waste.
  • Catalyst Recycling : Palladium residues are recovered using scavengers like SiliaBond Thiol.
  • Process Safety : Exothermic mesylation requires controlled addition rates and cooling.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

In the industrial sector, the compound is utilized in the production of pharmaceuticals and fine chemicals. Its unique chemical structure makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate is unique due to its combination of a tert-butyl group, a piperidine ring, and an isoindolinone moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Biological Activity

tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

The molecular formula of this compound is C18H24N2O3, with a molecular weight of 316.39 g/mol. The compound features a tert-butyl group, a piperidine ring, and an isoindolinone moiety, which contribute to its distinctive chemical properties.

PropertyValue
Molecular FormulaC18H24N2O3
Molecular Weight316.39 g/mol
Boiling Point467.6 ± 45.0 °C (Predicted)
Density1.196 ± 0.06 g/cm³ (Predicted)
pKa-1.32 ± 0.20 (Predicted)

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cellular function.

Therapeutic Potential

Research has indicated that this compound may hold promise in drug development for several therapeutic areas:

  • Neurological Disorders : Its structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating conditions like Alzheimer's disease or schizophrenia.
  • Cancer Therapy : The ability to inhibit certain enzymes may position this compound as a candidate for cancer treatment by targeting tumor metabolism or signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on serine proteases, which are implicated in various diseases including cancer and inflammation .
  • Receptor Interaction Studies : Research involving CHO cells expressing human muscarinic M(1) receptors showed that related compounds could act as allosteric modulators, enhancing receptor activity in the absence of orthosteric agonists .
  • Pharmacological Evaluation : Another investigation highlighted the compound's potential as a therapeutic agent in pain management by modulating pain pathways through its interaction with specific receptors .

Table 2: Summary of Case Studies

Study FocusFindings
Enzyme InhibitionSignificant inhibition of serine proteases
Receptor InteractionAllosteric modulation of muscarinic M(1) receptors
Pharmacological EvaluationPotential for pain management applications

Q & A

Q. What experimental approaches are recommended to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via UPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life data from high-temperature studies .

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